molecular formula C19H17N5O B12931753 9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)- CAS No. 156422-39-8

9H-Purin-2-amine, 6-(phenylmethoxy)-9-(phenylmethyl)-

Cat. No.: B12931753
CAS No.: 156422-39-8
M. Wt: 331.4 g/mol
InChI Key: XKOHLRBWOGDFDB-UHFFFAOYSA-N
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Description

9-Benzyl-6-(benzyloxy)-9H-purin-2-amine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(benzyloxy)-9H-purin-2-amine typically involves the alkylation of purine derivatives. One common method includes the use of 9-benzyl-6-chloro-9H-purine as a starting material. This compound can undergo nucleophilic substitution reactions with benzyloxy groups under specific conditions. For instance, the reaction can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(benzyloxy)-9H-purin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyl and benzyloxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The benzyloxy group can be hydrolyzed to form hydroxyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of DABCO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the benzyloxy group can yield 9-benzyl-6-hydroxy-9H-purin-2-amine .

Scientific Research Applications

9-Benzyl-6-(benzyloxy)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(benzyloxy)-9H-purin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes involved in nucleotide metabolism or signaling pathways. The compound’s structure allows it to bind to active sites or allosteric sites on these enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-6-chloro-9H-purine
  • 9-Benzyl-6-methoxy-9H-purine
  • 9-Aryl-6-(2-furyl)purines

Uniqueness

Compared to similar compounds, 9-Benzyl-6-(benzyloxy)-9H-purin-2-amine is unique due to the presence of both benzyl and benzyloxy groups. These groups can significantly influence the compound’s chemical reactivity and biological activity. For instance, the benzyloxy group can enhance the compound’s solubility and ability to interact with hydrophobic pockets in proteins, while the benzyl group can provide additional binding interactions .

Properties

CAS No.

156422-39-8

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

9-benzyl-6-phenylmethoxypurin-2-amine

InChI

InChI=1S/C19H17N5O/c20-19-22-17-16(18(23-19)25-12-15-9-5-2-6-10-15)21-13-24(17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,20,22,23)

InChI Key

XKOHLRBWOGDFDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N

Origin of Product

United States

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